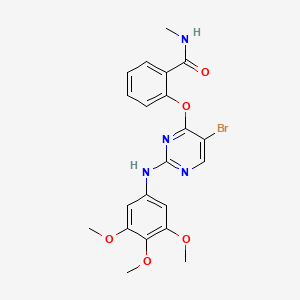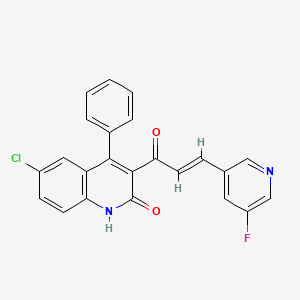
SEN-826
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SEN-826 is a potential anticancer agent.
Aplicaciones Científicas De Investigación
1. Socio-Economic Networking in Public Funded Basic Research
A study conducted by Yanagisawa and Takahashi (2009) explored the socio-economic networking (SEN) of public funded basic research, particularly in the Japan Atomic Energy Research Institute (JAERI), focusing on Material Science research. This study utilized bibliometric methods combined with international nuclear databases to assess the socio-economic impact of such research. The research methodology was evaluated for its appropriateness and potential biases in keyword ranking, highlighting the importance of unbiased socio-economic evaluations in public funded research (Yanagisawa & Takahashi, 2009).
2. DNA Modified with Photosensitizer for Charge-Separation Study
In a study on DNA modification, Kawai and Majima (2015) synthesized DNA site-specifically modified with a photosensitizer (Sens) to study the dynamics of charge-separation and charge-recombination in DNA. This research focused on the formation of long-lived charge-separated states and utilized laser flash photolysis technique for measurement. The study contributed to understanding the mechanism of charge-separation in DNA, which has implications in fields like biochemistry and molecular biology (Kawai & Majima, 2015).
3. DNP Surface Enhanced NMR Spectroscopy
Rossini et al. (2013) discussed the application of Dynamic Nuclear Polarization (DNP) to enhance surface NMR signals in an approach known as DNP surface enhanced NMR spectroscopy (DNP SENS). This method significantly increases the sensitivity of solid-state NMR experiments, allowing for detailed characterization of material surfaces at an atomic level. The research highlighted the development of radicals and solvents for optimal enhancements and its potential applications in advanced material characterization (Rossini et al., 2013).
4. Social-Ecological Network Analysis in Sustainability Sciences
Research by Sayles et al. (2019) focused on the use of Social-Ecological Network (SEN) concepts and tools in human-environment and sustainability sciences. They conducted a systematic review to showcase the strength of SEN analysis for complex human-environment settings, providing guidance for the application of SEN approaches and models. This research contributes to understanding the interactions between social and ecological systems, essential for sustainable development (Sayles et al., 2019).
5. Development of Adaptive Educational Resources for Children with Special Needs
Bobrova et al. (2022) conducted a study to develop adaptive educational resources for children with special educational needs (SEN). The research focused on establishing requirements and evaluation criteria for these resources, aimed at meeting the diverse cognitive needs and interests of children with special needs. This study contributes to the field of inclusive education by providing insights into creating effective educational materials for children with SEN (Bobrova et al., 2022).
Propiedades
Número CAS |
1160833-51-1 |
|---|---|
Nombre del producto |
SEN-826 |
Fórmula molecular |
C25H31N5O |
Peso molecular |
417.557 |
Nombre IUPAC |
(1-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H31N5O/c1-27-14-16-30(17-15-27)25(31)19-10-12-29(13-11-19)21-7-5-6-20(18-21)24-26-22-8-3-4-9-23(22)28(24)2/h3-9,18-19H,10-17H2,1-2H3 |
Clave InChI |
RWGIDDKTIFQTQX-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(C2=CC=CC(C3=NC4=CC=CC=C4N3C)=C2)CC1)N5CCN(C)CC5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SEN-826; SEN826; SEN 826. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



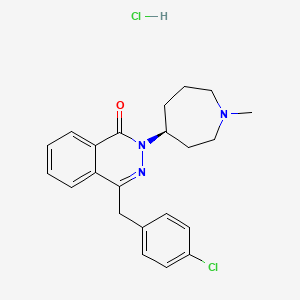
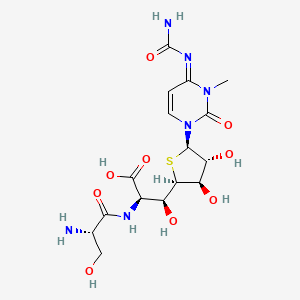
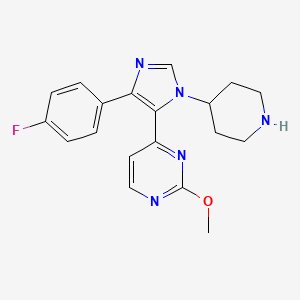
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
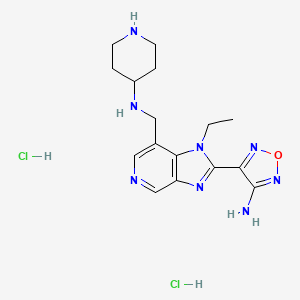
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
